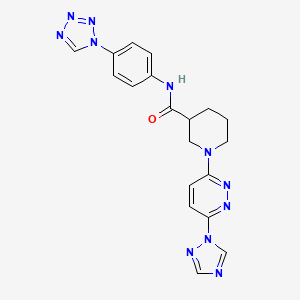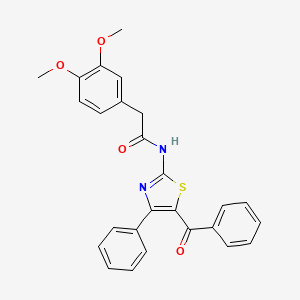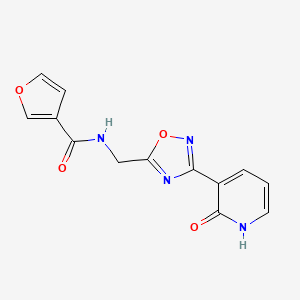![molecular formula C14H21N3O3S B2575607 1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 898139-97-4](/img/structure/B2575607.png)
1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide is a chemical compound with the molecular formula C14H21N3O3S and a molecular weight of 311.40 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Preparation Methods
The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves several steps. One common synthetic route includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, which can inhibit or modulate their activity . The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and target proteins.
Comparison with Similar Compounds
1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide: Similar structure but with different methyl group positions, leading to variations in reactivity and binding affinity.
1-[(2,5-Dimethylphenyl)sulfonyl]piperazine-4-carbohydrazide: Contains a piperazine ring instead of a piperidine ring, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific structural configuration, which provides distinct reactivity and binding characteristics compared to its analogs .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-10-3-4-11(2)13(9-10)21(19,20)17-7-5-12(6-8-17)14(18)16-15/h3-4,9,12H,5-8,15H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVNAMJYTSZXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2575527.png)


![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575534.png)

![4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2575536.png)
![5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2575537.png)

![3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2575541.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2575542.png)


![dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate](/img/structure/B2575547.png)
